Cas no 2172207-76-8 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)

2-{4-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentene ring and a pyrazole moiety, offering versatility in constructing constrained peptide scaffolds. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates efficient coupling to resin or other amino acid residues. This compound is particularly valuable for introducing conformational constraints or heterocyclic diversity into peptide backbones, enhancing stability and binding specificity in drug discovery and biochemical research. Its well-defined reactivity profile makes it suitable for automated synthesis platforms.
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid structure
2172207-76-8 structure
商品名:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid
CAS番号:2172207-76-8
MF:C26H24N4O5
メガワット:472.492566108704
CID:5952561
PubChem ID:165538238

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
    • 2172207-76-8
    • EN300-1518357
    • インチ: 1S/C26H24N4O5/c31-24(32)14-30-13-18(12-27-30)28-25(33)16-9-10-17(11-16)29-26(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12-13,16-17,23H,11,14-15H2,(H,28,33)(H,29,34)(H,31,32)
    • InChIKey: ONVAOXLVBJFETH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(C(NC2C=NN(CC(=O)O)C=2)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.17466988g/mol
  • どういたいしつりょう: 472.17466988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 813
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1518357-0.5g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1518357-1.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
1g
$3368.0 2023-06-05
Enamine
EN300-1518357-500mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
500mg
$3233.0 2023-09-27
Enamine
EN300-1518357-0.05g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1518357-50mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1518357-2.5g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1518357-5.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
5g
$9769.0 2023-06-05
Enamine
EN300-1518357-10.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
10g
$14487.0 2023-06-05
Enamine
EN300-1518357-250mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1518357-1000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
2172207-76-8
1000mg
$3368.0 2023-09-27

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 関連文献

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acidに関する追加情報

Introduction to 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic Acid (CAS No. 2172207-76-8)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid, identified by its CAS number 2172207-76-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule represents a convergence of advanced structural features, including a cyclopentene core, a pyrazole moiety, and an amino acid derivative, which collectively contribute to its unique chemical and biological properties. The presence of a fluoren-9-yl methoxycarbonyl group further enhances its potential as a building block for the development of novel therapeutic agents.

The compound's structure is characterized by a highly functionalized backbone, which makes it a promising candidate for further derivatization and optimization. The cyclopentene ring, often found in biologically active molecules, provides a rigid scaffold that can be exploited to improve binding affinity and selectivity in drug-target interactions. The pyrazole ring, known for its role in various pharmacophores, introduces additional hydrogen bonding capabilities and electronic diversity, which are critical for modulating biological activity.

In recent years, there has been a growing interest in the development of molecules that incorporate heterocyclic scaffolds such as pyrazole and cyclopentene. These structures have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The fluoren-9-yl methoxycarbonyl substituent is particularly noteworthy, as it not only enhances the solubility and stability of the compound but also serves as a handle for further chemical modifications.

One of the most compelling aspects of 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged similar structural motifs to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to human health. For instance, derivatives of this compound have been explored as potential kinase inhibitors, which are critical in cancer therapy due to their ability to disrupt aberrant signaling pathways.

The biological activity of this compound has been the subject of several preclinical studies. Initial investigations have suggested that it exhibits inhibitory effects on certain enzymes by interacting with specific binding pockets. These interactions are mediated by the combination of hydrogen bonding donors and acceptors present in the molecule's structure. The pyrazole moiety, in particular, has been shown to play a crucial role in stabilizing enzyme-inhibitor complexes through its ability to form multiple hydrogen bonds with target residues.

Moreover, the fluoren-9-yl methoxycarbonyl group contributes to the compound's pharmacokinetic profile by enhancing its metabolic stability and reducing rapid clearance from the bloodstream. This feature is particularly important for drug candidates that require prolonged exposure to achieve therapeutic effects. Additionally, the presence of an amino acid derivative at one end of the molecule provides opportunities for further functionalization, allowing researchers to tailor properties such as solubility and bioavailability.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying promising drug candidates like 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-y}acetic acid (CAS No. 2172207–76–8). By leveraging molecular docking simulations and machine learning algorithms, researchers can predict how this compound interacts with biological targets with high accuracy. These predictions have guided experimental efforts toward optimizing lead compounds into viable drug candidates.

In conclusion, 2-{4–4–({(9H-fluoren–9–yl)methoxycarbonyl}amino)cyclopent–2–ene–1–amido–1H–pyrazol–1–y}acetic acid (CAS No. 2172207–76–8) represents a significant advancement in medicinal chemistry due to its intricate structure and multifaceted biological potential. Its unique combination of structural features positions it as a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound and related derivatives, it is likely that we will see further refinements in its synthesis and application across multiple therapeutic domains.

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